Home > Products > Screening Compounds P30808 > Daclatasvir SRSR Isomer
Daclatasvir SRSR Isomer - 1417333-63-1

Daclatasvir SRSR Isomer

Catalog Number: EVT-1487136
CAS Number: 1417333-63-1
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Daclatasvir

Relevance: Daclatasvir SRSR isomer is a specific stereoisomer of the drug Daclatasvir. Stereoisomers share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. [] The difference in spatial arrangement can lead to differences in pharmacological activity and pharmacokinetic properties between different stereoisomers. Understanding the properties and activities of individual stereoisomers is crucial for optimizing drug efficacy and safety.

Overview

Daclatasvir SRSR Isomer, with the chemical identifier 1417333-63-1, is a stereoisomer of Daclatasvir, which is a direct-acting antiviral agent primarily used in the treatment of hepatitis C virus infections. Daclatasvir functions by inhibiting the nonstructural protein 5A (NS5A) replication complex of the virus, thereby preventing viral replication. The SRSR isomer is particularly notable for its unique spatial arrangement of atoms, which enhances its interaction with the viral replication machinery, making it a potent inhibitor of hepatitis C virus.

Source and Classification

Daclatasvir was developed by Bristol-Myers Squibb and is marketed under the name Daklinza. It belongs to a class of drugs known as NS5A inhibitors, which are critical in the treatment regimen for hepatitis C due to their efficacy and ability to target multiple genotypes of the virus .

Synthesis Analysis

Methods and Technical Details

The synthesis of Daclatasvir SRSR Isomer involves several intricate steps that include the preparation of key intermediates followed by their coupling. A novel green synthesis method has been reported, utilizing environmentally friendly solvents such as dimethyl sulfoxide and 2-methyl tetrahydrofuran. This method emphasizes high yields and efficient production through controlled reactions .

Key steps in the synthesis process include:

  1. Bromination Reaction: The initial step involves bromination of 4,4-diacetyl biphenyl to obtain an intermediate compound.
  2. Substitution Reaction: The brominated intermediate undergoes a substitution reaction to yield another intermediate.
  3. Cyclization Reaction: The final step involves cyclization of the substituted intermediate to produce Daclatasvir .

This synthetic route is advantageous due to its simplicity and high yield, while also minimizing the use of hazardous reagents .

Molecular Structure Analysis

Structure and Data

The molecular structure of Daclatasvir SRSR Isomer can be represented as follows:

  • Chemical Formula: C_24H_25N_3O_4S
  • Molecular Weight: 453.54 g/mol
  • Structural Features: The SRSR isomer has specific stereochemical configurations that influence its biological activity and interaction with the NS5A protein.

The stereochemistry plays a crucial role in determining the compound's effectiveness against hepatitis C virus, as different isomers can exhibit varying levels of activity.

Chemical Reactions Analysis

Reactions and Technical Details

Daclatasvir SRSR Isomer participates in various chemical reactions that are essential for its synthesis and functionalization:

  1. Oxidation: This process involves adding oxygen or removing hydrogen from the compound, typically using reagents like hydrogen peroxide.
  2. Reduction: In this reaction, hydrogen is added or oxygen is removed, often utilizing lithium aluminum hydride as a reducing agent.
  3. Substitution Reactions: These involve replacing one atom or group within the molecule with another, commonly facilitated by halogens or nucleophiles.

The outcomes of these reactions depend significantly on the specific conditions employed during synthesis .

Mechanism of Action

Process and Data

Daclatasvir SRSR Isomer exerts its antiviral effects primarily through its interaction with the NS5A protein of hepatitis C virus. The mechanism includes:

  • Binding to NS5A Protein: The compound binds at the N-terminus of NS5A, obstructing its interaction with host cell membranes and other viral proteins necessary for forming the replication complex.
  • Disruption of Viral Replication: By inhibiting NS5A function, Daclatasvir SRSR disrupts viral replication processes within infected hepatocytes, leading to reduced viral loads.

This mechanism highlights the importance of stereochemistry; only specific isomers effectively inhibit viral replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Daclatasvir SRSR Isomer exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates solubility in various organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity levels but generally falls within a defined range characteristic of similar compounds.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Daclatasvir SRSR Isomer has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a model compound for studying stereoisomerism effects on chemical reactivity and stability.
  • Biological Research: The compound aids in investigating mechanisms underlying viral replication and NS5A's role in hepatitis C virus life cycles.
  • Pharmaceutical Development: It plays a significant role in developing antiviral therapies for hepatitis C, often used in combination with other antiviral agents to enhance efficacy and reduce resistance .
Introduction to Daclatasvir and Its Stereoisomers

Structural Complexity of Daclatasvir: Role of Chiral Centers and Stereochemical Diversity

The molecular architecture of daclatasvir (C₄₀H₅₀N₈O₆) features four stereogenic centers that create a complex three-dimensional configuration essential for its antiviral activity. These chiral carbon atoms, located at positions C-2 and C-2' of the pyrrolidine rings and additional centers within the amino acid side chains, generate multiple possible stereoisomers with distinct spatial orientations [5]. The biologically active form of daclatasvir possesses a specific bis-pyrrolidine configuration that optimizes interaction with the NS5A protein dimer interface. Additionally, the molecule contains a biphenyl axis that further contributes to conformational constraints [7].

Table 1: Key Stereoisomers of Daclatasvir

Stereoisomer DesignationCAS Registry NumberMolecular FormulaPrimary Pharmaceutical Role
SRSR Isomer1417333-63-1C₄₀H₅₀N₈O₆Analytical reference standard
RSSS Isomer1417333-83-5C₄₀H₅₀N₈O₆Process impurity marker
SRRS IsomerNot specifiedC₄₀H₅₀N₈O₆Chemical impurity

The SRSR configuration differs from the therapeutic compound in the spatial orientation around its stereocenters, resulting in altered three-dimensional topology. This stereochemical divergence translates to significantly different binding affinities for the NS5A target protein compared to the active pharmaceutical ingredient [2] [7]. Research indicates that even subtle alterations at a single stereocenter can reduce antiviral potency by several orders of magnitude due to imperfect complementarity with the asymmetric binding pockets on the NS5A dimer [5]. Ferrocene-incorporated analogs developed by Wiles and colleagues demonstrate how strategic modifications to the core structure affect spatial positioning relative to the target, with certain configurations achieving remarkable picomolar inhibitory concentrations (EC₅₀ = 15 pM for GT-1a) against HCV replicons [5].

Significance of SRSR Isomer in Pharmaceutical Chemistry

The Daclatasvir SRSR isomer serves essential functions in pharmaceutical quality systems as a well-characterized impurity standard essential for analytical method validation. Its chemical identity as dimethyl (2R,2'S)-1,1'-((2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate provides the reference point for chromatographic separation techniques [7]. Manufacturers supply this isomer with comprehensive characterization data including spectroscopic profiles (NMR, IR, MS) and chromatographic purity specifications compliant with International Council for Harmonisation (ICH) guidelines [2].

The critical importance of the SRSR isomer emerges in three primary contexts:

  • Analytical Method Development: As a resolution marker for HPLC and UPLC methods to quantify isomeric impurities in active pharmaceutical ingredients (APIs)
  • Stability Indicating Methods: To monitor stereochemical integrity under stress conditions (heat, light, pH)
  • Regulatory Submissions: Providing impurity profiles for Abbreviated New Drug Applications (ANDAs) to demonstrate control over stereochemical impurities below threshold limits [2] [7]

SynZeal and ClearSynth provide this isomer specifically for quality control laboratories engaged in method validation (AMV) and commercial production oversight [2] [7]. The compound's status as a non-pharmacopeial reference material necessitates rigorous in-house qualification against primary standards when employed in regulated testing environments.

Overview of Hepatitis C Virus (HCV) Treatment and Relevance of Isomer-Specific Drug Development

The evolution of HCV treatment has progressed from non-specific antiviral agents to precision-targeted therapeutics directed against specific viral proteins. Daclatasvir exemplifies this transition as a NS5A replication complex inhibitor that disrupts HCV RNA replication and virion assembly [5]. Its mechanism involves dimer interaction with the NS5A protein through allosteric modulation, a process highly dependent on the molecule's three-dimensional conformation [5] [8]. This stereospecificity necessitates rigorous control over isomeric composition during manufacturing, as even minor stereochemical impurities could potentially impact clinical efficacy.

The development of direct-acting antivirals (DAAs) like daclatasvir has transformed HCV management, achieving sustained virological response (SVR) rates exceeding 95% across genotypes [6] [8]. However, the genetic heterogeneity of HCV (six major genotypes and over 50 subtypes) creates significant challenges for drug design. The error-prone RNA-dependent RNA polymerase of HCV generates approximately 10⁻³ to 10⁻⁵ mutations per nucleotide site during replication, creating diverse quasispecies within infected individuals [4]. This heterogeneity necessitates therapeutic agents with high barriers to resistance—a property enhanced through combination therapies such as daclatasvir with sofosbuvir (NS5B inhibitor) [3] [6].

Table 2: HCV-Targeting Compounds with Stereochemical Significance

CompoundMolecular TargetRelevance to Stereochemistry
Daclatasvir APINS5A replication complexSpecific S-configuration required at chiral centers
Daclatasvir SRSR IsomerNot applicableAnalytical reference standard for impurity control
SofosbuvirNS5B polymeraseOriginally developed as diastereomeric mixture
Epigallocatechin gallate (EGCG)Viral entry inhibitorPolyphenol with multiple chiral centers
Ferrocene-daclatasvir hybridsNS5A replication complexEnhanced activity in specific configurations

Recent therapeutic innovations exploit multi-target approaches such as the Catvira formulation (epigallocatechin gallate + sofosbuvir + ribavirin), which simultaneously inhibits viral entry (EGCG), replication (sofosbuvir), and employs broad antiviral activity (ribavirin) [6]. These combination strategies underscore the importance of isomer control in each component to ensure optimal therapeutic outcomes. The development of ferrocene-incorporated daclatasvir analogs demonstrates how strategic structural modifications can yield compounds with enhanced potency (EC₅₀ = 15 pM against GT-1a) and favorable pharmacokinetic profiles suitable for once-daily dosing [5]. Such innovations highlight the continuing importance of stereochemical precision in advancing HCV therapeutics, particularly as the field addresses residual challenges including post-SVR hepatocellular carcinoma risk in cirrhotic patients [8].

Properties

CAS Number

1417333-63-1

Product Name

Daclatasvir SRSR Isomer

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.